molecular formula C13H13NOS2 B2526479 N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1234859-47-2

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2526479
CAS No.: 1234859-47-2
M. Wt: 263.37
InChI Key: JFLVZTFBBYYVOM-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-13(12-2-1-6-17-12)14(11-3-4-11)8-10-5-7-16-9-10/h1-2,5-7,9,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVZTFBBYYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of thiophene-2-carboxylic acid with cyclopropylamine and thiophen-3-ylmethylamine under suitable reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Cyclopropyl amides: Compounds containing the cyclopropyl group often show enhanced stability and unique biological properties.

Uniqueness

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, cell proliferation effects, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiophene ring, and a carboxamide functional group. Its molecular formula is C12H12N2O2S2C_{12}H_{12}N_2O_2S_2, with a molecular weight of approximately 284.36 g/mol. The presence of the thiophene moiety is crucial as it often contributes to the biological activity of the compound.

Enzyme Inhibition

Research indicates that derivatives of thiophene, including this compound, exhibit inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : This compound has been shown to inhibit AChE, an important target in treating neurological disorders such as Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate hydrolysis.
  • Urease : Studies have demonstrated that this compound can inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori.

Antiproliferative Effects

In vitro studies have reported that this compound exhibits antiproliferative activity against several cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against human myeloid leukemia cell line U937 and others like A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The antiproliferative effects are attributed to the compound's ability to induce apoptosis in cancer cells without significant cytotoxicity to normal cells. This selective action highlights its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substitution on the thiophene ringAlters enzyme binding affinity and selectivity
Variation in cyclopropyl substituentsImpacts overall molecular stability and reactivity
Changes in the carboxamide groupAffects solubility and bioavailability

Research has shown that compounds with additional halogen substitutions often exhibit enhanced biological activity, particularly in enzyme inhibition.

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study demonstrated that this compound had an IC50 value of 12.5 µM against AChE, indicating moderate inhibitory potential compared to known inhibitors.
  • Antiproliferative Activity :
    • In a recent publication, this compound showed an EC50 value of 15 µM against U937 cells, significantly lower than many existing chemotherapeutics, suggesting its potential as a lead compound in drug development.

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